
2-Diethoxyphosphoryloxyethyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diethoxyphosphoryloxyethyl dodecanoate is an organic compound that belongs to the class of dodecanoic acid derivatives. This compound is characterized by the presence of a diethoxyphosphoryloxyethyl group attached to a dodecanoate backbone. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethoxyphosphoryloxyethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-diethoxyphosphoryloxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as magnesium oxide (MgO), can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Diethoxyphosphoryloxyethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The diethoxyphosphoryloxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Diethoxyphosphoryloxyethyl dodecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-Diethoxyphosphoryloxyethyl dodecanoate involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryloxyethyl group can interact with enzymes and proteins, leading to changes in their activity and function. This interaction can result in various biological effects, such as antimicrobial activity and modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Dodecanoic acid: A simple fatty acid with antimicrobial properties.
2-Diethoxyphosphoryloxyethyl acetate: A similar compound with a shorter carbon chain.
2-Diethoxyphosphoryloxyethyl hexanoate: Another similar compound with a different carbon chain length.
Uniqueness
2-Diethoxyphosphoryloxyethyl dodecanoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds enhances its hydrophobicity, making it more effective in certain applications, such as surfactants and antimicrobial agents .
Properties
CAS No. |
5437-96-7 |
|---|---|
Molecular Formula |
C18H37O6P |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-diethoxyphosphoryloxyethyl dodecanoate |
InChI |
InChI=1S/C18H37O6P/c1-4-7-8-9-10-11-12-13-14-15-18(19)21-16-17-24-25(20,22-5-2)23-6-3/h4-17H2,1-3H3 |
InChI Key |
ZIJALXLWMGRBPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCOP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


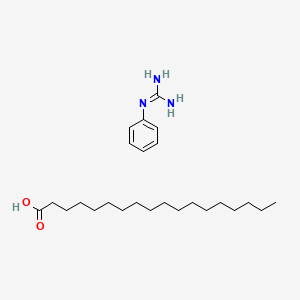


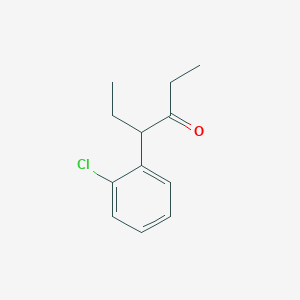
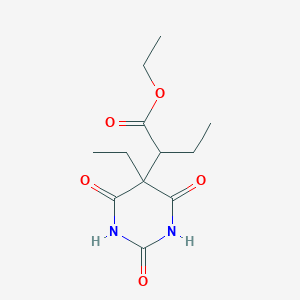
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
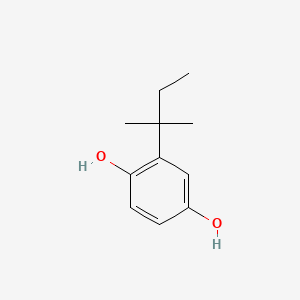
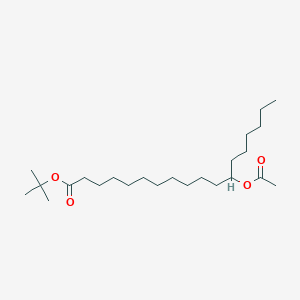
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
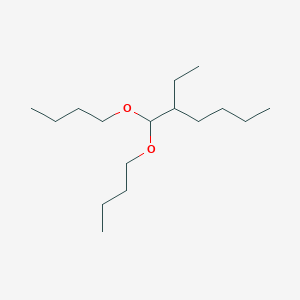
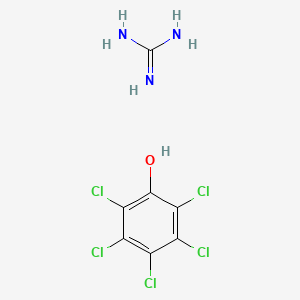
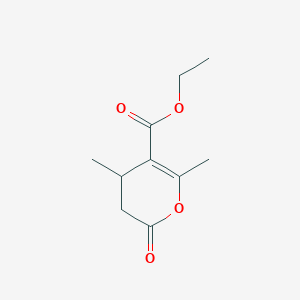
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
